1,3-Benzodioxol-5-ol,7-methyl-
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Overview
Description
1,3-Benzodioxol-5-ol,7-methyl- is an organic compound with the molecular formula C8H8O3. It is a derivative of benzodioxole, which is a benzene ring fused with a dioxole ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxol-5-ol,7-methyl- can be synthesized through several methods. One common method involves the methylenation of catechols using disubstituted halomethanes . The reaction typically requires a catalyst such as palladium chloride (PdCl2) and a base like cesium carbonate (Cs2CO3) in a solvent such as 1,4-dioxane .
Industrial Production Methods: Industrial production of 1,3-Benzodioxol-5-ol,7-methyl- often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxol-5-ol,7-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-ol,7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ol,7-methyl- involves its interaction with various molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Sesamol: A related compound with similar antioxidant properties.
Piperonal: Another benzodioxole derivative used in the synthesis of fragrances and flavors.
Safrole: Known for its use in the production of certain essential oils
Uniqueness: 1,3-Benzodioxol-5-ol,7-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
7-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3 |
InChI Key |
AZFJNJBWYLRCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCO2)O |
Origin of Product |
United States |
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